2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5, a pyrrole ring at position 4, and a thioether-linked acetamide moiety terminating in a 1,3-thiazol-2-yl group. Its molecular formula is C₂₁H₁₆ClN₇OS₂, with a molecular weight of 490.97 g/mol. The structural complexity arises from the integration of heterocyclic systems (triazole, pyrrole, thiazole) and a sulfanyl bridge, which are known to enhance bioactivity, particularly in antimicrobial and anti-inflammatory applications .
The synthesis of such compounds typically involves multi-step protocols, including cycloaddition reactions for triazole formation (e.g., Huisgen 1,3-dipolar cycloaddition), alkylation of thiol groups, and amide coupling .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c18-13-6-2-1-5-12(13)15-21-22-17(24(15)23-8-3-4-9-23)27-11-14(25)20-16-19-7-10-26-16/h1-10H,11H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOODFUDRIWVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the pyrrole and chlorophenyl groups through nucleophilic substitution reactions. The final steps involve the formation of the sulfanyl-acetamide linkage and the incorporation of the thiazole ring under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole core.
Scientific Research Applications
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural relatives include:
Key Observations :
- The 1,2,4-triazole core in the target compound confers greater metabolic stability compared to 1,2,3-triazole derivatives due to reduced ring strain .
- The thiazol-2-yl acetamide group is critical for bioactivity, as seen in penicillin-like analogs .
Pharmacological and Physicochemical Properties
- Bioactivity : While direct data are unavailable, analogs with triazole-thioacetamide scaffolds exhibit IC₅₀ values in the micromolar range against bacterial pathogens (e.g., Staphylococcus aureus) . The thiazole ring may enhance binding to bacterial penicillin-binding proteins .
- Solubility and Stability : The compound’s logP (estimated ~3.5) suggests moderate lipophilicity, superior to polar analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (logP ~2.8) .
- Synthetic Complexity : The target compound requires 4–5 synthetic steps, comparable to analogs in but more complex than single-step amide couplings in .
Crystallographic and Spectroscopic Data
- Crystallography: Related triazole-thioacetamides crystallize in monoclinic systems (e.g., P2₁/c space group) with hydrogen-bonded dimers stabilizing the structure .
- NMR : Protons on the triazole and pyrrole rings resonate at δ 7.2–8.5 ppm, while thiazole protons appear at δ 6.9–7.1 ppm, consistent with analogs .
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 886926-52-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrrole ring, a triazole ring, and a sulfanyl group, suggest diverse biological interactions that may lead to therapeutic applications.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 437.9 g/mol . The presence of various functional groups enhances its reactivity and potential biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 886926-52-9 |
Functional Groups
The compound includes:
- Pyrrole ring : Contributes to electron donation and may interact with various biological targets.
- Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Sulfanyl group : Enhances the compound's ability to form covalent bonds with biological macromolecules.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits promising antimicrobial activity . It has been evaluated against various pathogens and has shown effectiveness in inhibiting growth, making it a candidate for further research in treating infections caused by resistant bacteria.
Case Study: Antimicrobial Efficacy
In one study, derivatives of triazole compounds were tested against several bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecalis
- Bacillus cereus
The results indicated that compounds similar to this compound displayed moderate to strong antibacterial activity against these organisms .
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways.
- Receptor Modulation : It could modulate receptor functions leading to cellular responses such as apoptosis or growth inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds containing similar structural motifs can provide insights into the unique biological activities of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide | Pyrrole ring, triazole ring, sulfanyl group | Antimicrobial potential |
| 4-amino derivatives of triazoles | Triazole nucleus | Varies; some show anticancer activity |
This table highlights how variations in substituents can lead to different biological outcomes.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions:
- Triazole ring formation : React hydrazine derivatives with carbon disulfide and amines under reflux (e.g., ethanol, NaOH) .
- Thiolation : Introduce the sulfanyl group via nucleophilic substitution, often using 2-chloroacetonitrile in polar solvents like DMF or ethanol .
- Acetamide coupling : Link the triazole-thiol intermediate to the thiazol-2-yl group via amide bond formation, typically using carbodiimide coupling agents . Key optimization parameters include pH control (7–9) and temperatures of 60–80°C to maximize yield (reported 65–78%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), triazole C=S (δ 165–170 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ~465 m/z) .
- IR spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) . Cross-validation with elemental analysis ensures purity (>95%) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 8–32 µg/mL) .
- Time-kill kinetics : Assess bactericidal effects over 24 hours .
- Cytotoxicity : Compare therapeutic index using mammalian cell lines (e.g., HEK-293) to ensure selectivity .
Advanced Research Questions
Q. How do computational methods like molecular docking predict its biological targets?
- PASS algorithm : Predicts antimicrobial and anticancer potential by analyzing structural similarity to known bioactive compounds .
- Molecular docking : Identifies binding affinities to enzymes (e.g., E. coli DNA gyrase, Ki ~2.1 µM) or kinases (e.g., EGFR, ΔG ~-9.3 kcal/mol) .
- ADME modeling : Evaluates pharmacokinetics (e.g., LogP ~3.2, moderate BBB permeability) .
Q. What strategies resolve contradictions in reported biological activity data?
- Structural analogs : Compare substituent effects (e.g., 2-chlorophenyl vs. pyridinyl in vs. 15) to isolate pharmacophores .
- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) or solvent (DMSO concentration ≤1%) .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based ATP assays) to confirm IC₅₀ values .
Q. How does the substitution pattern on the triazole ring influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity of the triazole core, improving thiolation efficiency (yield +15%) .
- Pyrrole vs. alkyl substituents : Pyrrole increases π-π stacking with enzyme active sites (e.g., CYP450 inhibition IC₅₀ ~1.8 µM) .
- Thiazol-2-yl acetamide : Boosts solubility via hydrogen bonding, correlating with improved MIC values in hydrophilic media .
Q. What role does X-ray crystallography play in understanding its 3D conformation?
- Crystal structure analysis : Reveals dihedral angles between triazole and thiazole rings (~45°), influencing steric interactions with targets .
- Hydrogen bonding networks : Identifies key interactions (e.g., N-H···O=C) stabilizing the bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
